ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate

Description

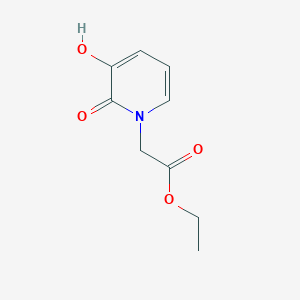

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-hydroxy-2-oxopyridin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-2-14-8(12)6-10-5-3-4-7(11)9(10)13/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSKVHCYVBXLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C(C1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate typically involves the condensation of ethyl acetoacetate with 3-hydroxy-2-pyridone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of 3-oxo-2-pyridone derivatives.

Reduction: Formation of 3-hydroxy-2-pyridone derivatives.

Substitution: Formation of various substituted pyridone derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate is explored for its potential in drug development due to its structural similarity to other bioactive compounds.

Case Study: Photodynamic Therapy (PDT)

A study investigated the use of hydroxypyridinone derivatives, including this compound, as photosensitizers in PDT. The compound was found to enhance the photodynamic effect on malignant cells, indicating its potential as an adjunctive treatment for cancer therapies .

Chelation Therapy

The compound's chelating properties make it a candidate for applications in chelation therapy, particularly for heavy metal detoxification.

Case Study: Uranium Removal

Research highlighted the efficacy of hydroxypyridinone-based ligands in removing uranium from biological systems. This compound demonstrated significant binding affinity for uranyl ions, which is crucial for developing effective decorporation agents for uranium exposure .

| Study | Findings |

|---|---|

| Grémy et al. (2019) | Demonstrated high decorporation efficiency of hydroxypyridinone ligands for uranium removal from kidneys and bones. |

| MDPI Study (2023) | Explored the synthesis of polycyclic pyridones and their reactivity, emphasizing the importance of hydroxypyridinones in medicinal chemistry. |

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for further modifications leading to the synthesis of more complex molecules.

Synthetic Applications

The compound can be utilized to synthesize various derivatives through functional group transformations. For instance:

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the pyridinone ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinone Derivatives with Modified Substituents

(a) Ethyl 2-(3-(Benzyloxy)-2-oxopyridin-1(2H)-yl)acetate (9a)

- Structural difference : Benzyloxy group replaces the hydroxyl at position 3.

- Synthesis : Reaction of compound 8 with BnCl and K₂CO₃ in MeCN at 50°C (84% yield) .

- Protection of the hydroxyl group reduces oxidative degradation, improving stability.

- NMR (CDCl₃) : δ 5.09 (s, OCH₂Ph), confirming successful substitution .

(b) Ethyl (3-Amino-2-oxopyridin-1(2H)-yl)acetate (CAS 147283-74-7)

- Structural difference: Amino group replaces the hydroxyl at position 3.

- Susceptibility to hydrolysis under acidic conditions compared to the hydroxy analog.

- Molecular Weight : 196.20 g/mol .

(c) Methyl 2-(3-Amino-2-oxopyridin-1(2H)-yl)acetate (CAS 175210-67-0)

Heterocyclic Core Modifications

(a) Ethyl 2-(3-Hydroxy-2-oxopyrazin-1(2H)-yl)acetate (CAS 312904-87-3)

- Structural difference: Pyrazine ring (two nitrogen atoms) replaces pyridinone.

- Impact: Increased hydrogen-bonding capacity due to additional nitrogen.

- Purity : 95% (research grade) .

(b) Ethyl 2-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate (CAS 142272-14-8)

- Structural difference: Oxadiazole substituent at position 5 of the pyridinone.

- Impact: Oxadiazole introduces electron-withdrawing effects, modulating ring electron density. Potential for enhanced binding to enzymatic targets (e.g., kinase inhibitors) .

(c) Ethyl 2-(4-Oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

- Structural difference : Quinazoline core with a thioxo group.

- Thioxo group enhances sulfur-mediated interactions (e.g., with cysteine residues) .

Ester Group Variations

- Key Insight : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, influencing in vivo half-lives.

Biological Activity

Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antimicrobial and anticancer activities. The following sections provide an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridinone ring with a hydroxyl group at the 3-position and an ethyl ester at the 2-position. This unique structure contributes to its diverse chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

These findings suggest that the compound could serve as a potential therapeutic agent in treating bacterial infections .

Anticancer Activity

Additionally, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cell lines, although specific IC50 values vary depending on the cell type. For example, certain derivatives have demonstrated IC50 values in the range of to against various cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and coordinate with metal ions, which may influence enzyme activity and receptor binding. This interaction can modulate various biological processes, leading to antimicrobial or anticancer effects .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Antibacterial Studies : In a comprehensive study, several derivatives of pyridinone were synthesized and tested for antibacterial activity. This compound showed promising results against Gram-positive and Gram-negative bacteria, with notable inhibition zones observed .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties using DPPH radical scavenging assays. Results indicated varying degrees of antioxidant activity among different derivatives, suggesting potential applications in preventing oxidative stress-related diseases .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in disease pathways. These studies revealed that the compound forms stable complexes with certain enzymes, indicating its potential as a lead compound for drug development .

Q & A

Q. How can in vitro and in vivo toxicological profiles be systematically assessed?

- Methodological Answer :

- In vitro : MTT assays on HepG2 cells assess acute cytotoxicity. Ames test for mutagenicity.

- In vivo : OECD Guideline 423 acute oral toxicity studies in rodents (dose range: 50–2000 mg/kg). Histopathological analysis of liver/kidney post-mortem.

- Computational : ADMET predictors (e.g., ADMETLab 2.0) estimate hepatotoxicity and plasma protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.